molecular formula C10H14O B13543249 (R)-1-(2-Ethylphenyl)ethan-1-ol

(R)-1-(2-Ethylphenyl)ethan-1-ol

Cat. No.: B13543249
M. Wt: 150.22 g/mol
InChI Key: DMVMHZNPYMZYBE-MRVPVSSYSA-N
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Description

(R)-1-(2-Ethylphenyl)ethan-1-ol is a chiral secondary alcohol characterized by an ethyl group at the ortho position of the phenyl ring. Its molecular formula is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol. The compound is typically a liquid at room temperature and exhibits optical activity due to its (R)-configuration .

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1R)-1-(2-ethylphenyl)ethanol

InChI

InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1

InChI Key

DMVMHZNPYMZYBE-MRVPVSSYSA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@@H](C)O

Canonical SMILES

CCC1=CC=CC=C1C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-ethylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2-ethylphenyl)ethanone, using a chiral reducing agent. This method ensures the production of the desired enantiomer with high enantiomeric purity. The reaction conditions typically involve the use of a chiral catalyst, such as a chiral borane or a chiral oxazaborolidine, under mild temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(2-ethylphenyl)ethan-1-ol may involve the use of large-scale catalytic hydrogenation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the reduction of the ketone to the alcohol. The reaction is carried out in a solvent, such as ethanol or methanol, under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, (2-ethylphenyl)ethanone, using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane, (2-ethylphenyl)ethane, using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: (2-ethylphenyl)ethanone.

    Reduction: (2-ethylphenyl)ethane.

    Substitution: (2-ethylphenyl)ethyl chloride or (2-ethylphenyl)ethyl bromide.

Scientific Research Applications

(1R)-1-(2-ethylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an intermediate in the synthesis of drugs with anti-inflammatory or analgesic properties.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (1R)-1-(2-ethylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with target molecules, affecting their structure and function. The ethyl group and phenyl ring contribute to the compound’s hydrophobic interactions, which can play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of (R)-1-(2-Ethylphenyl)ethan-1-ol and Structural Analogs

Compound Name Substituent (Position) Molecular Formula Molecular Weight Physical State Enantiomeric Purity Synthesis Method Key Applications/Findings
This compound Ethyl (ortho) C₁₀H₁₄O 150.22 Liquid N/A Not specified Likely intermediate in synthesis
(R)-1-(4-Ethylphenyl)ethan-1-ol Ethyl (para) C₁₀H₁₄O 150.22 Liquid N/A Not specified Structural isomer studies
(R)-1-(3-Fluorophenyl)ethan-1-ol Fluoro (meta) C₈H₉FO 140.15 Oil 88% ee Chemical synthesis High yield (99%), moderate purity
(R)-1-(4-Fluorophenyl)ethan-1-ol Fluoro (para) C₈H₉FO 140.15 Oil 90% ee Chemical synthesis High yield (99%), better purity
(R)-1-(3-Chlorophenyl)ethan-1-ol Chloro (meta) C₈H₉ClO 156.61 Oil 87% ee Chemical synthesis Lower purity vs. fluoro analogs
(R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol Cl (para), F (ortho) C₈H₈ClFO 174.60 N/A N/A Not specified Dual substituent effects on reactivity
(R)-1-(Benzoxazol-2-yl)ethan-1-ol Benzoxazole heterocycle C₉H₉NO₂ 163.18 N/A High (kinetic resolution) Kinetic resolution with achiral acids Transition state studies via DFT
1-(3-Hydroxyphenyl)ethan-1-ol Hydroxy (meta) C₈H₁₀O₂ 138.16 N/A >99% ee Biocatalytic reduction High enantioselectivity in para
(R)-1-(2,8-Bis(trifluoromethyl)quinolin-4-yl)ethan-1-ol Quinoline with CF₃ groups C₁₄H₁₂F₆NO 331.25 N/A N/A Microwave-assisted synthesis Antibacterial drug candidate

Key Comparative Insights

Structural Isomerism :

  • The ethyl group’s position (ortho vs. para) in this compound and its para-substituted analog () influences steric and electronic properties. Ortho substitution may increase steric hindrance, affecting reactivity in catalytic processes.

Substituent Effects :

  • Halogens : Fluoro and chloro substituents (meta/para) reduce enantiomeric purity (87–90% ee) compared to biocatalytically synthesized hydroxy derivatives (>99% ee) . Electron-withdrawing groups (e.g., F, Cl) may lower the alcohol’s acidity or alter hydrogen-bonding interactions in catalytic systems.
  • Heterocycles : Benzoxazole-containing analogs () exhibit distinct reactivity in kinetic resolution due to the heterocycle’s electron-deficient nature, enabling stable transition states in DFT models.

Synthetic Methods :

  • Biocatalysis : Enzymatic reductions (e.g., alcohol dehydrogenases) achieve superior enantioselectivity (>99% ee) for hydroxy-substituted analogs, outperforming chemical methods .
  • Kinetic Resolution : Achiral carboxylic acids resolve racemic mixtures of benzoxazol-2-yl derivatives via transition states stabilized by zwitterionic intermediates .

Physical Properties: Ethyl-substituted compounds (e.g., (R)-1-(4-ethylphenyl)ethan-1-ol) are liquids, while halogenated analogs (fluoro, chloro) are oils . Heterocyclic or polyaromatic derivatives (e.g., quinoline-based) likely have higher melting points due to extended conjugation.

Catalysis: Nickel-catalyzed hydrogenation () and Sc(OTf)₃-mediated allylation () demonstrate the utility of chiral alcohols in asymmetric synthesis.

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